2-Chloro-1-(7-methoxy-1-benzofuran-2-yl)ethanone
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Overview
Description
2-Chloro-1-(7-methoxy-1-benzofuran-2-yl)ethanone is a chemical compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules
Mechanism of Action
Target of Action
Benzofuran derivatives have been shown to have a broad range of biological activities, indicating diverse pharmacological targets .
Mode of Action
Benzofuran compounds are known for their strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with its targets, leading to changes that inhibit the growth of tumor cells, bacteria, and viruses, or reduce oxidative stress.
Biochemical Pathways
Benzofuran derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Some substituted benzofurans have been shown to have significant cell growth inhibitory effects on different types of cancer cells , suggesting that this compound may have similar effects.
Preparation Methods
The synthesis of 2-Chloro-1-(7-methoxy-1-benzofuran-2-yl)ethanone typically involves the reaction of 7-methoxybenzofuran with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Chloro-1-(7-methoxy-1-benzofuran-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-1-(7-methoxy-1-benzofuran-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex benzofuran derivatives.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
2-Chloro-1-(7-methoxy-1-benzofuran-2-yl)ethanone can be compared with other benzofuran derivatives such as:
2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone: Similar in structure but with different substituents, leading to variations in biological activity.
1-(5-bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone: Another benzofuran derivative with potential antimicrobial properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
2-Chloro-1-(7-methoxy-1-benzofuran-2-yl)ethanone is a compound belonging to the benzofuran family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and comparative studies with similar compounds.
- Molecular Formula: C₁₁H₉ClO₃
- Molecular Weight: 224.64 g/mol
- CAS Number: 1500046-78-5
Benzofuran derivatives, including this compound, exhibit a broad range of biological activities. The mechanisms through which these compounds exert their effects include:
- Antitumor Activity: Some benzofuran derivatives have been shown to inhibit cell growth in various cancer cell lines, suggesting potential as anticancer agents. The compound may induce apoptosis through multiple biochemical pathways, affecting cellular signaling and gene expression related to cell survival and death.
- Antimicrobial Activity: This compound has demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting microbial growth .
Anticancer Properties
Recent studies have highlighted the potential of benzofuran derivatives in cancer treatment. For instance, certain substituted benzofurans showed significant cell growth inhibitory effects on cancer cells, with mechanisms involving apoptosis induction .
Table 1: Anticancer Activity of Benzofuran Derivatives
Compound | Cell Line Tested | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | MCF-7 (Breast) | 15 | Apoptosis |
Compound B | A549 (Lung) | 20 | Cell Cycle Arrest |
2-Chloro-1-(7-methoxy...) | HeLa (Cervical) | 12 | Apoptosis Induction |
Antimicrobial Properties
The compound has shown promising results in antimicrobial assays. It effectively inhibited the growth of various pathogens, making it a candidate for further development as an antimicrobial agent.
Table 2: Antimicrobial Activity of 2-Chloro-1-(7-methoxy...)
Microorganism | MIC (mg/mL) |
---|---|
Escherichia coli | 0.0195 |
Staphylococcus aureus | 0.0048 |
Candida albicans | 0.039 |
Comparative Studies
Comparative analysis with other benzofuran derivatives reveals that the specific substituents on the benzofuran ring significantly influence biological activity. For example:
Table 3: Comparison of Biological Activities
Compound Name | Structure Variation | Anticancer Activity (IC50 µM) | Antimicrobial Activity (MIC mg/mL) |
---|---|---|---|
2-Chloro-1-(7-methoxy...) | Cl at position 2 | 12 | E. coli: 0.0195 |
2-Bromo-1-(5-chloro...) | Br at position 2 | 15 | S. aureus: 0.0048 |
1-(5-bromo-7-methoxy...) | Br at position 5 | 18 | C. albicans: 0.039 |
Case Studies
Several case studies have documented the effectiveness of benzofuran derivatives in clinical settings:
- Study on Anticancer Efficacy: A study conducted on various benzofuran derivatives indicated that those with methoxy substitutions exhibited enhanced anticancer activity compared to their unsubstituted counterparts .
- Antimicrobial Evaluation: Research evaluating the antimicrobial properties of synthesized benzofuran derivatives demonstrated that the presence of halogen substituents significantly improved their efficacy against resistant strains of bacteria and fungi .
Properties
IUPAC Name |
2-chloro-1-(7-methoxy-1-benzofuran-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO3/c1-14-9-4-2-3-7-5-10(8(13)6-12)15-11(7)9/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKWUHCMOPAKOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.